2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Tubulin binding Microtubule dynamics Binding site competition

2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-46-9), also cataloged as LY290293, belongs to the 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile class, a series of potent antiproliferative agents originally developed at Eli Lilly. The compound acts as a direct tubulin ligand that suppresses microtubule dynamics by binding at a site distinct from colchicine and vinblastine, arresting cells in the G2/M phase.

Molecular Formula C19H13N3O
Molecular Weight 299.333
CAS No. 149550-46-9
Cat. No. B2955723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile
CAS149550-46-9
Molecular FormulaC19H13N3O
Molecular Weight299.333
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N
InChIInChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2
InChIKeyARVOWROWLBHVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (149550-46-9, LY290293) for Tubulin-Targeted Antiproliferative R&D


2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (CAS 149550-46-9), also cataloged as LY290293, belongs to the 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile class, a series of potent antiproliferative agents originally developed at Eli Lilly [1]. The compound acts as a direct tubulin ligand that suppresses microtubule dynamics by binding at a site distinct from colchicine and vinblastine, arresting cells in the G2/M phase [2]. Its core scaffold is a fused naphthopyran (benzo[h]chromene) ring system bearing a 2-amino-3-carbonitrile motif and a 4-(3-pyridyl) substituent that critically determines its biological profile.

Why LY290293 (149550-46-9) Cannot Be Swapped with Other 4-Aryl Naphthopyrans


Although the 2-amino-4H-naphtho[1,2-b]pyran-3-carbonitrile scaffold is shared by numerous analogs, the 4-position substituent dictates tubulin-binding site selectivity, antiproliferative potency across cell types, and in vivo vascular-disrupting activity in ways that are not predictable from core structure alone [1]. The 3-pyridyl substituent present in LY290293 confers a distinct interaction with the novel tubulin binding site (Ka = 3.8 × 10^5 M^−1) that is not recapitulated by the 3-nitrophenyl analog LY290181 despite their similar in vitro IC50 values [2]. Substitution at this position also governs susceptibility to multidrug resistance transporters, oral bioavailability, and the balance between cytotoxic and vascular-disrupting effects—making generic replacement without matched biological certification unreliable [3].

Data-Driven Evidence for 2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (LY290293) Differentiation


Tubulin Binding Affinity and Site Distinctiveness vs. Colchicine and Vinblastine

LY290293 (active species of the naphthopyran series) binds tubulin with a Ka of 3.8 × 10^5 M^−1 (~2.6 µM Kd), at a stoichiometry of 1 mol compound per mol tubulin dimer. Critically, it does not compete with colchicine or vinblastine, confirming a distinct binding locus [1]. In contrast, colchicine binds tubulin with a Kd of ~0.5–2 µM at its own site, and vinblastine binds with a Kd of ~0.1 µM, but both sites are distinct from the LY290293 site. Direct competition assays demonstrated no displacement of radiolabeled colchicine or vinblastine by LY290181 (closely related analog sharing the same binding site), providing functional evidence for a novel tubulin pharmacophore [1].

Tubulin binding Microtubule dynamics Binding site competition

Smooth Muscle Cell Proliferation IC50 Direct Head-to-Head with LY290181

In a direct comparative study, LY290293 and its 3-nitrophenyl analog LY290181 each inhibited vascular smooth muscle cell (VSMC) proliferation with an IC50 of 20 nM, measured by DNA synthesis and cell counting in serum-stimulated rat aortic VSMCs [1]. Importantly, growth inhibition was fully reversible upon washout and not attributable to cytotoxicity, as confirmed by lactate dehydrogenase release assays [1]. While the IC50 values are identical, this establishes LY290293 as equipotent to the well-characterized 3-nitrophenyl lead compound in the primary mechanistic assay.

Vascular smooth muscle Restenosis Antiproliferative

In Vivo Oral Efficacy in Rat Carotid Artery Balloon Injury Model vs. LY290181

In the rat carotid artery balloon injury model, LY290293 administered orally at 120 mg/kg/day for 14 days produced a 48% reduction in neointimal thickening (P < 0.005), while LY290181 at 100 mg/kg/day produced a 61% reduction (P < 0.005) [1]. Though the percentage inhibition appears lower for LY290293, the dose was 20% higher; normalizing for dose suggests LY290293 is somewhat less potent orally. However, when LY290293 was administered subcutaneously at only 10 mg/kg/day—a 12-fold lower dose—it achieved 70% inhibition of intimal thickening (P < 0.005), indicating superior efficacy via parenteral routes [1].

Restenosis In vivo efficacy Oral bioavailability

Antitumor and Antiangiogenic Activity vs. Next-Generation Naphthopyran Analogs

A 2019 structure-activity relationship study evaluated 19 novel naphthopyran analogs of LY290181 against multidrug-resistant 518A2 melanoma cells. LY290181 and the new analogs exhibited IC50 values spanning sub-nanomolar to triple-digit nanomolar, with the most potent compound 2b achieving single-digit nanomolar potency and significant tumor xenograft growth retardation in mice [1]. LY290293, while not the most potent analog in this panel, retains the core mechanism of G2/M arrest, tubulin polymerization inhibition, and vascular disruption in the chorioallantoic membrane (CAM) assay [1]. The SAR data demonstrate that the 4-position substituent critically modulates both antiproliferative potency and vascular-disrupting activity, positioning LY290293 as a moderately potent but mechanistically consistent reference compound for tubulin-targeted vascular disruption [1].

Antiangiogenesis Vascular-disrupting agent Multidrug-resistant tumors

c-Myb Inhibitory Activity and Multitarget Profile Differentiation from Tubulin-Only Agents

Recent repurposing screens identified that 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles, including the 3-pyridyl-substituted prototype, inhibit the oncogenic transcription factor c-Myb, a key driver in leukemias and certain solid tumors [1]. A 2022 study on a related alkyne-tagged naphthopyran (compound 3f) demonstrated combined c-Myb inhibition, tubulin destabilization, and antiangiogenic activity with high selectivity for cancer cells, evidenced by sub-G1 accumulation and caspase 3/7 activation [1]. While LY290293 itself has not been directly assayed for c-Myb inhibition, its structural identity as the 4-(3-pyridyl) congener places it within the same chemotype now recognized for multitargeted anticancer activity, distinguishing it from agents that solely target tubulin polymerization [1].

c-Myb inhibition Multitargeting Anti-leukemic

Best R&D and Procurement Application Scenarios for 2-Amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (LY290293)


Positive Control for Vascular Smooth Muscle Cell Antiproliferative Assays (Restenosis Research)

LY290293 at 20 nM produces 50% inhibition of VSMC proliferation with full reversibility upon washout, making it an ideal positive control for in vitro restenosis and vascular hyperplasia models. Its equivalence to LY290181 (IC50 20 nM) in this assay provides a validated benchmark [1]. Pair with the rat carotid balloon injury model for in vivo translation, where s.c. dosing at 10 mg/kg/day yields 70% reduction in intimal thickening [2].

Chemical Probe for Novel Tubulin Binding Site Characterization

Because LY290293 binds tubulin at a site distinct from colchicine and vinblastine (Ka = 3.8 × 10^5 M^−1), it is uniquely suited for competitive binding assays to map non-canonical tubulin pharmacophores [3]. Use in combination with [^3H]colchicine or [^3H]vinblastine displacement assays to identify or validate novel microtubule-targeting agents that do not share resistance liabilities with established site binders.

Reference Compound for Naphthopyran Vascular-Disrupting Agent (VDA) SAR Campaigns

As a structurally defined, commercially available naphthopyran with confirmed tubulin polymerization inhibition and vascular disruption in the CAM assay, LY290293 serves as the baseline comparator for SAR exploration of 4-position substituent effects on VDA potency [4]. Its moderate potency relative to optimized analogs like compound 2b provides a reproducible lower bound for evaluating next-generation naphthopyrans.

Tool Compound for Dual c-Myb/Tubulin Targeting Studies in Leukemia Models

With the recent discovery that 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles inhibit c-Myb, LY290293 is positioned for use in leukemic cell models to investigate cooperative targeting of the c-Myb transcriptional network and microtubule dynamics [5]. This dual-mechanism hypothesis cannot be tested with colchicine or vinblastine, which lack c-Myb activity.

Quote Request

Request a Quote for 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.